Chemical structure and physical properties of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Chemical structure and physical properties of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity and pharmacological potential. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS: 350989-81-0) is a highly privileged, densely functionalized heterocycle[1]. It serves as a foundational building block in the design of advanced therapeutics, particularly in the synthesis of thienopyrimidines and thieno-oxazepines targeting neurodegenerative pathways[2].
This guide deconstructs the physical properties, the mechanistic logic of its synthesis, and its downstream applications, providing a self-validating framework for researchers and drug development professionals.
Pharmacophore Architecture & Electronic Logic
The utility of this molecule lies in its "push-pull" electronic configuration. The thiophene core is heavily polarized by two adjacent substituents:
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The "Push" (C2-Amino Group): Acts as a strong electron-donating group via resonance, increasing the nucleophilicity of the ring and providing a primary site for subsequent cyclocondensation reactions.
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The "Pull" (C3-Methyl Ester): An electron-withdrawing group that stabilizes the electron density pushed by the amine. This orthogonal reactivity allows for selective amide coupling or pyrimidine ring closure.
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The Lipophilic Anchor (C4-(4-Ethoxyphenyl)): The para-ethoxy substitution provides critical steric bulk and a hydrogen-bond acceptor (the ether oxygen), which is highly effective for anchoring the molecule into the hydrophobic transient pockets of target enzymes like Acetylcholinesterase (AChE)[2].
Physicochemical Profiling
For drug development professionals, understanding the baseline physicochemical metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The quantitative data for this compound strictly adheres to Lipinski’s Rule of Five, indicating excellent oral bioavailability potential.
| Property | Value | Implication for Drug Design |
| Chemical Formula | C14H15NO3S[1] | Optimal heavy atom count for lead-like space. |
| Molecular Weight | 277.34 g/mol [1] | Well below the 500 Da threshold, allowing room for derivatization. |
| CAS Registry Number | 350989-81-0[1] | Unique identifier for regulatory and sourcing compliance. |
| XLogP | 3.59[3] | Ideal lipophilicity for crossing the blood-brain barrier (BBB). |
| Hydrogen Bond Donors | 1 (-NH2) | Low desolvation penalty during target binding. |
| Hydrogen Bond Acceptors | 4 (O, N) | Sufficient for target engagement without compromising permeability. |
The Gewald Multicomponent Assembly: Mechanistic Workflow
The synthesis of this scaffold relies on the Gewald reaction—a highly efficient, one-pot multicomponent assembly[4]. As an application scientist, I do not just follow recipes; I engineer the reaction environment. The choice of morpholine as a base is deliberate: it acts as a nucleophilic catalyst to form a reactive enamine with the ketone, drastically accelerating the Knoevenagel condensation before activating the elemental sulfur.
Self-Validating Experimental Protocol
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Initiation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4'-ethoxyacetophenone and 10.0 mmol of methyl cyanoacetate in 20 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition states of the condensation.
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Catalysis & Activation: Add 10.0 mmol of elemental sulfur (S8). Dropwise, add 12.0 mmol of morpholine under continuous stirring at room temperature.
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Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a homogenous, dark-red/brown solution. This visual cue confirms the successful basic cleavage of the S8 ring into reactive polysulfide chains.
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Cyclization: Elevate the temperature to 50–60 °C and stir for 3 hours.
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In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active ketone spot validates the Knoevenagel condensation and subsequent cyclization.
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Isolation via Dielectric Shift: Remove the heat and pour the warm mixture into 100 mL of ice-cold distilled water while stirring vigorously.
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Self-Validation Checkpoint: The sudden increase in the solvent's dielectric constant forces the hydrophobic thiophene product to crash out of solution as a pale yellow/tan precipitate, leaving polar byproducts dissolved.
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Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate.
Fig 1: Mechanistic workflow of the Gewald multicomponent synthesis.
Downstream Derivatization & Target Engagement
The true value of this thiophene carboxylate lies in its capacity to act as a precursor for complex polycyclic systems. By reacting the C2-amine and C3-ester with reagents like chloroacetyl chloride or formamide, researchers can generate thieno-oxazepines and thieno[2,3-d]pyrimidines.
Recent pharmacological studies have demonstrated that these hybrid derivatives act as potent, multi-target inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. The 4-ethoxyphenyl moiety specifically interacts with the peripheral anionic site (PAS) of AChE, preventing the breakdown of acetylcholine and mitigating the oxidative stress associated with Alzheimer's disease pathology[2].
Fig 2: Pharmacological signaling pathway of thiophene-derived AChE inhibitors.
References
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Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease PubMed Central (PMC), National Institutes of Health URL:[Link]
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Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins The Journal of Organic Chemistry - ACS Publications URL:[Link]
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Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Properties Chem-Space URL:[Link]
Sources
- 1. 2-AMINO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 350989-81-0 [chemicalbook.com]
- 2. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer’s Disease: In Vivo, In Vitro, Histopathological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate - C14H15NO3S | CSSB00015186707 [chem-space.com]
- 4. pubs.acs.org [pubs.acs.org]
